![molecular formula C6H9NO4 B13513043 2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
2-[1-(Nitromethyl)cyclopropyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Nitromethyl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropyl ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclopropyl ring attached to an acetic acid moiety, with a nitromethyl group substituting one of the hydrogen atoms on the cyclopropyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Nitromethyl)cyclopropyl]acetic acid typically involves multiple steps. One common method starts with the cyclopropanation of an appropriate alkene using a nitromethylating agent. The intermediate product is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of large-scale reactors, continuous flow systems, and automated monitoring to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
2-[1-(Nitromethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-[1-(Nitromethyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[1-(Nitromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The nitromethyl group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with proteins. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid: This compound has a mercaptomethyl group instead of a nitromethyl group.
2-[1-(Hydroxymethyl)cyclopropyl]acetic acid: This compound has a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
2-[1-(Nitromethyl)cyclopropyl]acetic acid is unique due to the presence of the nitromethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .
特性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
2-[1-(nitromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-6(1-2-6)4-7(10)11/h1-4H2,(H,8,9) |
InChIキー |
CQZQTRNWDSRCPG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC(=O)O)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
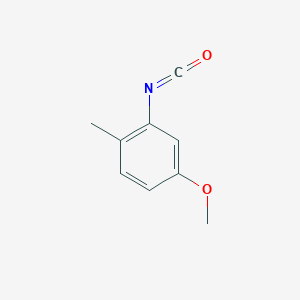
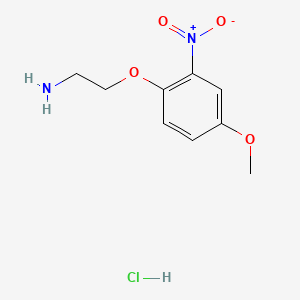
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)

![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
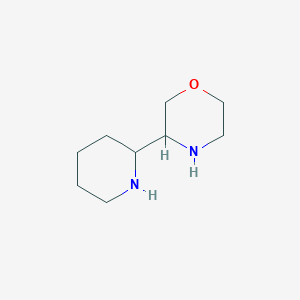
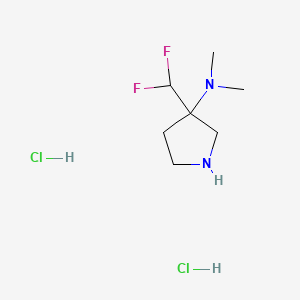
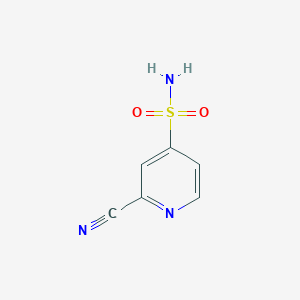
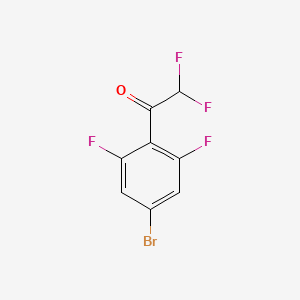
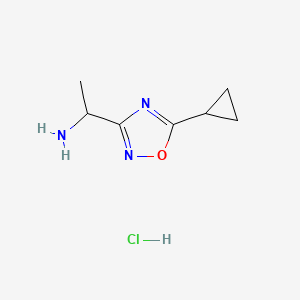
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)
